molecular formula C23H32N2 B10888016 N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine

Cat. No.: B10888016
M. Wt: 336.5 g/mol
InChI Key: MAHCQHAMSYLWLJ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with benzyl, ethyl, and 4-ethylphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the reaction of benzyl chloride and ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid at temperatures ranging from 70-80°C to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    4-Piperidone: An intermediate in the synthesis of various pharmaceuticals.

    N-benzylpiperidine: Similar structure but lacks the ethyl and 4-ethylphenylmethyl groups.

Uniqueness

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H32N2

Molecular Weight

336.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C23H32N2/c1-3-20-10-12-22(13-11-20)18-24-16-14-23(15-17-24)25(4-2)19-21-8-6-5-7-9-21/h5-13,23H,3-4,14-19H2,1-2H3

InChI Key

MAHCQHAMSYLWLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N(CC)CC3=CC=CC=C3

Origin of Product

United States

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